(4-Fluoro-6-propylpyridin-3-yl)boronic acid
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Overview
Description
(4-Fluoro-6-propylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H11BFNO2. It is a derivative of pyridine, substituted with a fluoro group at the 4-position and a propyl group at the 6-position. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-propylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, 4-fluoro-6-propylpyridine can be borylated using bis(pinacolato)diboron, Pd(dppf)Cl2 as the catalyst, and potassium acetate as the base .
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow processes to enhance efficiency and scalability. These methods involve the use of organolithium or Grignard reagents, followed by electrophilic borylation. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-6-propylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, and toluene/water mixture.
Oxidation: H2O2, NaBO3.
Protodeboronation: HCl, NaOH.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Fluoro-6-propylpyridin-3-ol.
Protodeboronation: 4-Fluoro-6-propylpyridine.
Scientific Research Applications
Chemistry
In organic synthesis, (4-Fluoro-6-propylpyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules via Suzuki-Miyaura coupling. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine
Boronic acids, including this compound, are explored for their potential as enzyme inhibitors. They can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues .
Industry
In the industrial sector, boronic acids are used in the development of sensors and diagnostic tools. Their ability to form reversible covalent bonds with diols makes them useful in glucose sensing and other analytical applications .
Mechanism of Action
The mechanism of action of (4-Fluoro-6-propylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the biaryl product . In enzyme inhibition, the boronic acid forms a reversible covalent bond with the active site serine residue, blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling and as a glucose sensor.
4-Formylphenylboronic Acid: Used in organic synthesis and as an enzyme inhibitor.
3-Pyridinylboronic Acid: Utilized in cross-coupling reactions and medicinal chemistry.
Uniqueness
(4-Fluoro-6-propylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluoro group enhances its reactivity in coupling reactions, while the propyl group provides additional steric bulk, influencing its binding interactions in enzyme inhibition .
Properties
Molecular Formula |
C8H11BFNO2 |
---|---|
Molecular Weight |
182.99 g/mol |
IUPAC Name |
(4-fluoro-6-propylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H11BFNO2/c1-2-3-6-4-8(10)7(5-11-6)9(12)13/h4-5,12-13H,2-3H2,1H3 |
InChI Key |
GEWGCWJXSNILPM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(N=C1)CCC)F)(O)O |
Origin of Product |
United States |
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